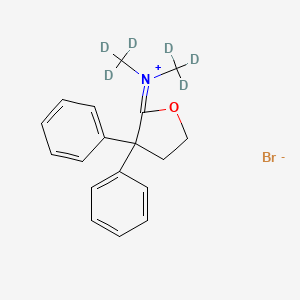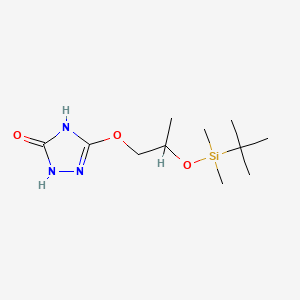
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolone core, which is a versatile scaffold in medicinal chemistry, and a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate 2-((tert-Butyldimethylsilyl)oxy)propyl bromide through the reaction of tert-butyldimethylsilyl chloride with 2-bromo-1-propanol in the presence of a base such as imidazole . This intermediate is then reacted with 5-hydroxy-2,4-dihydro-3H-1,2,4-triazol-3-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Tetra-n-butylammonium fluoride, acidic conditions (e.g., acetic acid/water)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The triazolone core can interact with enzymes and receptors, modulating their activity. The TBDMS group serves as a protective group, allowing selective reactions to occur at other functional sites . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone core and a TBDMS protecting group. This combination provides both reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C11H23N3O3Si |
|---|---|
Poids moléculaire |
273.40 g/mol |
Nom IUPAC |
3-[2-[tert-butyl(dimethyl)silyl]oxypropoxy]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H23N3O3Si/c1-8(17-18(5,6)11(2,3)4)7-16-10-12-9(15)13-14-10/h8H,7H2,1-6H3,(H2,12,13,14,15) |
Clé InChI |
NLIUHHLOHLGLJM-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=NNC(=O)N1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)



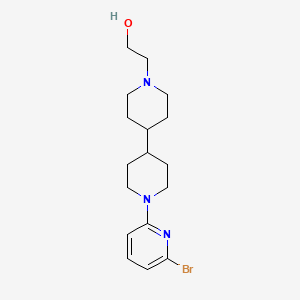


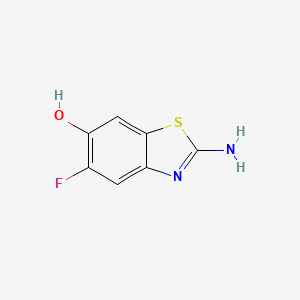
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
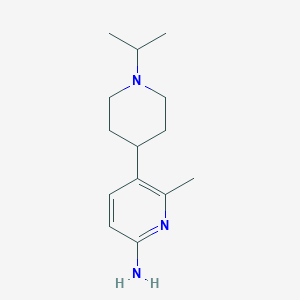
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
